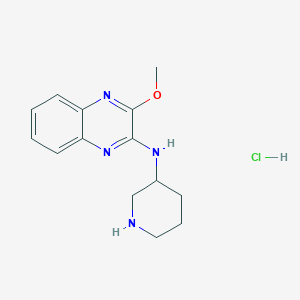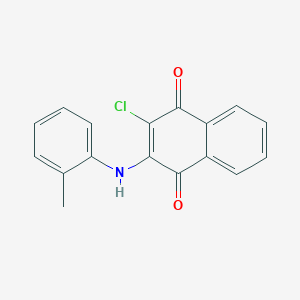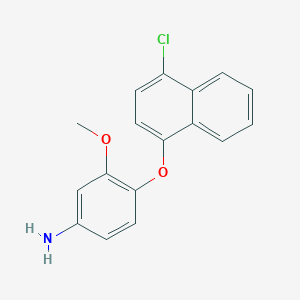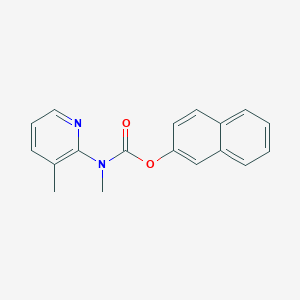
7-Oxiranyl-2,3-dihydro-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxiranyl-2,3-dihydro-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an oxiranyl group attached to the benzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxiranyl-2,3-dihydro-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient approach for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Oxiranyl-2,3-dihydro-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxiranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzofuran derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7-Oxiranyl-2,3-dihydro-benzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Oxiranyl-2,3-dihydro-benzofuran involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context. For example, in medicinal applications, the compound may interact with cellular receptors or enzymes, leading to therapeutic effects such as inhibition of cancer cell growth or antiviral activity .
Comparison with Similar Compounds
Benzofuran: The parent compound without the oxiranyl group.
2,3-Dihydro-benzofuran: A reduced form of benzofuran.
Oxiranyl-benzofuran: A similar compound with the oxiranyl group attached at a different position.
Comparison: 7-Oxiranyl-2,3-dihydro-benzofuran is unique due to the presence of both the oxiranyl and dihydro-benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-(oxiran-2-yl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-3,9H,4-6H2 |
InChI Key |
CPXXMCPFAWHWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)


![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)


![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)
